molecular formula C19H23NO B2507054 [1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol CAS No. 415712-82-2

[1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol

Cat. No.: B2507054
CAS No.: 415712-82-2
M. Wt: 281.399
InChI Key: GLWSECUMLMZXNP-UHFFFAOYSA-N
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Description

[1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol: is a chemical compound with the molecular formula C19H23NO It is a piperidine derivative, characterized by the presence of a piperidine ring bonded to a biphenyl group and a hydroxymethyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol typically involves the reaction of piperidine with a biphenyl derivative under specific conditions. One common method includes the use of a Grignard reagent, where the biphenyl derivative is first converted into a Grignard reagent and then reacted with piperidine. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, [1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol is used as an intermediate for the preparation of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block in synthetic chemistry .

Biology and Medicine: Its piperidine moiety is a common feature in many bioactive molecules, including drugs with analgesic, anti-inflammatory, and antipsychotic properties .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of polymers, resins, and other advanced materials .

Comparison with Similar Compounds

Uniqueness: What sets [1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol apart is its specific structural features, including the biphenyl group and hydroxymethyl group, which confer unique chemical reactivity and biological activity. These features make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

[1-[(4-phenylphenyl)methyl]piperidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c21-15-19-8-4-5-13-20(19)14-16-9-11-18(12-10-16)17-6-2-1-3-7-17/h1-3,6-7,9-12,19,21H,4-5,8,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWSECUMLMZXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)CC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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